Benzyl 3-oxoazetidine-1-carboxylate

概述

描述

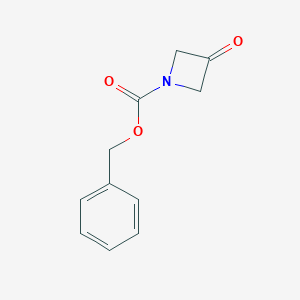

Benzyl 3-oxoazetidine-1-carboxylate (CAS: 105258-93-3) is a four-membered heterocyclic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure consists of an azetidine ring (a saturated four-membered ring containing one nitrogen atom) substituted with a ketone group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The benzyl ester enhances stability during synthetic procedures while allowing selective deprotection under hydrogenolysis conditions .

This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For example, it serves as a substrate in cobalt(III)-catalyzed diastereoselective three-component C–H bond addition reactions, enabling the synthesis of complex homoallylic tertiary alcohols with high selectivity . Its ketone functionality facilitates nucleophilic additions, reductions, and condensations, making it a valuable building block for structural diversification.

准备方法

Synthetic Routes and Reaction Conditions: Benzyl 3-oxoazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidin-3-one with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

化学反应分析

Types of Reactions: Benzyl 3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyl ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Substituted azetidine derivatives.

科学研究应用

Scientific Research Applications

Benzyl 3-oxoazetidine-1-carboxylate has diverse applications in scientific research, particularly in the following areas:

Medicinal Chemistry

- Enzyme Inhibition Studies : The compound can act as an enzyme inhibitor by binding to the active site of enzymes, blocking their activity. This property is crucial for developing therapeutic agents targeting specific diseases.

- Bioisosteric Moiety : It serves as a bioisosteric component in drug discovery, aiding the design of new therapeutic agents with improved pharmacological profiles.

Organic Synthesis

- Building Block for Heterocycles : It is utilized in synthesizing more complex heterocyclic compounds, particularly diversely substituted azetidines .

- Functionalization : The benzyl protecting group can be selectively removed under mild conditions, allowing further functionalization of the azetidine core.

Biochemical Assays

- Protein-Ligand Interaction Studies : The compound is employed in research to investigate protein-ligand interactions, providing insights into binding modes and affinities.

- Biochemical Probes : It can be used as a probe in biochemical assays to study various biological processes and mechanisms.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Antibacterial and Antifungal Properties : Preliminary studies suggest its potential effectiveness against various bacterial and fungal strains.

- Therapeutic Applications : Its structural features may enhance its interaction with biological macromolecules, influencing its pharmacological profiles and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Study on Enzyme Inhibition :

- Researchers utilized this compound to explore its inhibitory effects on specific enzymes related to metabolic pathways. Results indicated significant inhibition rates, suggesting its potential as a lead compound for drug development.

-

Synthesis of Novel Azetidine Derivatives :

- A series of experiments demonstrated the successful synthesis of novel azetidine derivatives using this compound as a precursor. These derivatives exhibited promising biological activities in preliminary screenings.

作用机制

The mechanism of action of Benzyl 3-oxoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor it interacts with.

相似化合物的比较

Benzyl 3-oxoazetidine-1-carboxylate shares structural and functional similarities with several azetidine and heterocyclic derivatives. Below is a comparative analysis focusing on substituent effects, reactivity, and applications:

Structural Analogs with Azetidine Cores

Key Observations:

- Substituent Impact : The benzyl group in the target compound provides steric bulk and stability compared to smaller esters (e.g., ethyl). This influences solubility and reaction outcomes in catalytic processes .

- Reactivity : The oxo group distinguishes this compound from analogs like the ethynyl or bromoethyl derivatives, directing reactivity toward ketone-specific transformations (e.g., Grignard additions) rather than alkyne or alkylation chemistry .

- Protection Strategies: While the benzyl and tert-butyl groups both serve as protective moieties, the tert-butyl analog is more resistant to hydrogenolysis, making it preferable in acidic reaction environments .

Functional Analogs with Larger Heterocycles

| Compound Name | Ring Size | Substituents | Key Features | Applications | References |

|---|---|---|---|---|---|

| Benzyl 3-amino-4-oxopiperidine-1-carboxylate | 6-membered | Benzyl, amino, oxo | Piperidine ring reduces ring strain; amino group enables hydrogen bonding. | Enzyme inhibition, peptide mimetics | |

| Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate | 7-membered | Benzyl, iodo, oxo | Iodo substituent enhances electrophilicity; diazepane ring increases conformational flexibility. | Radiolabeling, targeted therapeutics |

Key Observations:

- Ring Strain : The four-membered azetidine ring in the target compound introduces higher ring strain compared to six- or seven-membered analogs, often accelerating ring-opening reactions or rearrangements .

- Biological Activity: Piperidine and diazepane derivatives exhibit distinct bioactivity profiles due to their larger ring sizes and additional functional groups (e.g., amino or iodine), which are absent in azetidine-based compounds .

生物活性

Benzyl 3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. Characterized by the molecular formula and a molecular weight of approximately 219.21 g/mol, it contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound has been investigated for its potential applications in drug development, particularly in targeting various biological pathways.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. These properties make it a candidate for developing new therapeutic agents aimed at combating infections caused by resistant strains of bacteria and fungi. The compound's mechanism of action likely involves interference with key metabolic processes in microbial cells, although specific pathways remain to be fully elucidated .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects.

Case Studies on Biological Activity

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth.

- Protein-Ligand Interaction Studies : Investigations into protein-ligand interactions using this compound have provided insights into its binding affinities with specific proteins. These studies utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and affinities .

Comparative Analysis with Related Compounds

To further understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 1-Benzyl-3-hydroxyazetidine | Hydroxy group at the 3-position | Exhibits different reactivity due to hydroxyl group |

| 1-Boc-3-oxoazetidine | tert-butoxycarbonyl protecting group | Enhanced stability and solubility |

| 1-Benzhydryl-3-hydroxyazetidine | Benzhydryl substituent | Potentially increased lipophilicity |

| 3-Oxoazetidine | Lacks benzyl substitution | Simplified structure with different reactivity |

This table highlights the distinctiveness of this compound due to its specific functional groups and structural characteristics that influence both its chemical behavior and biological activity.

Applications in Drug Discovery

This compound serves as a valuable building block in organic synthesis, particularly for constructing diversely substituted azetidines. Its carbonyl group readily participates in various condensation reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds . Moreover, its potential as a bioisosteric moiety in drug discovery positions it as a promising candidate for developing new therapeutic agents targeting various diseases.

Future Research Directions

Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics, toxicity, and therapeutic efficacy of the compound.

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and selectivity against specific targets.

常见问题

Basic Question: What are the established synthetic protocols for preparing Benzyl 3-oxoazetidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound is synthesized via the oxidation of tert-butyl 3-oxoazetidine-1-carboxylate derivatives followed by benzyl group introduction. In a representative procedure (), tert-butyl 3-oxoazetidine-1-carboxylate undergoes hydroxylamine treatment in i-PrOH to form intermediates, which are subsequently deprotected and functionalized with benzyl groups. Key optimization factors include:

- Solvent selection : Polar aprotic solvents (e.g., i-PrOH) improve nucleophilic substitution efficiency.

- Stoichiometry : A 3:1 molar ratio of benzylating agent to azetidine precursor ensures complete conversion .

- Temperature control : Reactions performed at 0–25°C minimize side reactions like over-oxidation.

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

Structural validation relies on:

- NMR spectroscopy : and NMR confirm the azetidine ring integrity (e.g., carbonyl resonance at ~170 ppm) and benzyl group incorporation (aromatic protons at 7.2–7.4 ppm) .

- IR spectroscopy : Stretching frequencies for the carbonyl (1689–1700 cm) and ester (1250–1350 cm) groups verify functional groups .

- Chromatography : Silica gel chromatography (e.g., 40% EtOAc in CHCl) resolves unreacted starting materials and byproducts .

Advanced Question: How do reaction conditions influence the stereochemical outcomes of azetidine-based derivatives synthesized from this compound?

Methodological Answer:

The stereochemistry of products like (E)-3-hydroxyazetidine derivatives depends on:

- Substituent effects : Electron-withdrawing groups on coupling partners (e.g., pyrimidines) stabilize transition states, favoring trans configurations .

- Catalytic systems : Lewis acids (e.g., MgBr) enhance diastereoselectivity by coordinating to the carbonyl oxygen .

- Temperature : Lower temperatures (e.g., –20°C) slow racemization, preserving enantiomeric excess in chiral intermediates .

Advanced Question: How can researchers address contradictions in reported yields for multicomponent reactions involving this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Substrate purity : Impurities in azetidine precursors (e.g., residual tert-butyl groups) reduce reactivity. Pre-purification via recrystallization improves yields by >15% .

- Byproduct formation : Competing pathways (e.g., azetidine ring-opening) can dominate under acidic conditions. Neutral pH buffers or anhydrous solvents suppress these side reactions .

- Catalyst loading : Overuse of catalysts (e.g., >5 mol% Pd) accelerates decomposition; optimized loading (1–3 mol%) balances activity and stability .

Advanced Question: What mechanistic insights exist for the role of this compound in [3+2] cycloadditions or tandem reactions?

Methodological Answer:

The compound acts as a dipolarophile in cycloadditions:

- Electronic activation : The electron-deficient carbonyl group facilitates nucleophilic attack by nitrones or azides, forming fused heterocycles (e.g., isoxazolidines) .

- Steric effects : The benzyl group shields the azetidine ring, directing regioselectivity toward C-3 positions .

- Kinetic studies : Time-resolved IR spectroscopy reveals rate-limiting steps in azetidine ring distortion during cycloadditions .

Q. Advanced Application: How is this compound utilized in the development of bioactive heterocyclic systems?

Methodological Answer:

The compound serves as a scaffold for:

- Anticancer agents : Hybrid molecules (e.g., azetidine-pyrrolidine hybrids) exhibit cytotoxicity via topoisomerase inhibition. Structural modifications (e.g., halogenation) enhance potency .

- Antimicrobial derivatives : Quaternized azetidine derivatives (e.g., N-benzyl-3-aminomethyl variants) disrupt bacterial membranes .

- Kinase inhibitors : Azetidine carboxylates are incorporated into ATP-binding pocket-targeting motifs, improving selectivity over tyrosine kinases .

属性

IUPAC Name |

benzyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMMTGKGDOAYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442743 | |

| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105258-93-3 | |

| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidin-3-one, N-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。